![molecular formula C26H30N4O2 B2590997 4'-[(benzylamino)sulfonyl]-N-(3-methoxybenzyl)biphenyl-3-carboxamide CAS No. 1242872-51-0](/img/structure/B2590997.png)

4'-[(benzylamino)sulfonyl]-N-(3-methoxybenzyl)biphenyl-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

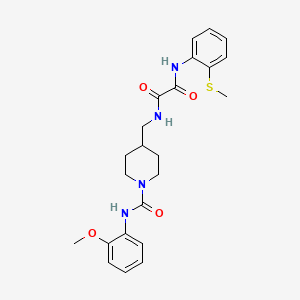

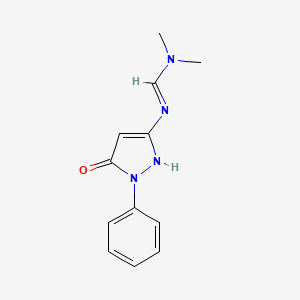

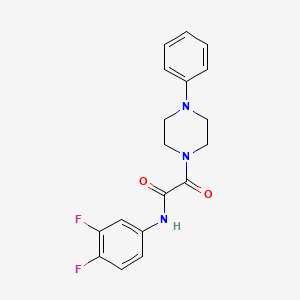

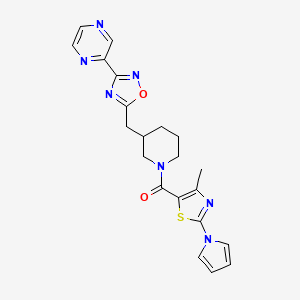

The compound “4’-[(benzylamino)sulfonyl]-N-(3-methoxybenzyl)biphenyl-3-carboxamide” is a complex organic molecule. It contains a biphenyl group, which is two benzene rings connected by a single bond. Attached to this biphenyl group is a carboxamide group (a carbonyl group attached to an amine), a benzylamino group (an amine group attached to a benzene ring), and a methoxybenzyl group (a benzene ring attached to a methoxy group).

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the biphenyl group, the attachment of the carboxamide, benzylamino, and methoxybenzyl groups, and possibly other steps depending on the specific synthesis route. Without more specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The biphenyl group could potentially exhibit rotation around the single bond connecting the two benzene rings, leading to different conformations. The presence of the carboxamide, benzylamino, and methoxybenzyl groups would also influence the overall shape and properties of the molecule.Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact reactions this compound might undergo. However, the presence of the carboxamide, benzylamino, and methoxybenzyl groups suggests that it could participate in a variety of reactions, including nucleophilic substitutions, eliminations, and possibly others.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water. The presence of the carboxamide, benzylamino, and methoxybenzyl groups could also influence its properties, such as its acidity or basicity.Scientific Research Applications

Medicinal Chemistry and Pharmacology

Sulfonamides, including those structurally related to the queried compound, have a rich history in medicinal chemistry, offering antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. For example, sulfonamide compounds have been utilized as antiviral HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease drugs. The primary sulfonamide moiety is found in clinically used drugs such as diuretics, carbonic anhydrase inhibitors, antiepileptics, and the antipsychotic sulpiride. Recent research has also focused on novel drugs like apricoxib and pazopanib, which incorporate the sulfonamide group and show significant antitumor activity (Gulcin & Taslimi, 2018).

Environmental Science

The presence of sulfonamide antibiotics and other related compounds in the environment, their degradation, and impact on ecosystems have been extensively studied. These studies have identified UV filters such as oxybenzone and octinoxate in water sources worldwide, raising concerns about their environmental effects and persistence. Laboratory settings have implicated specific sulfonamides as possible contributors to coral reef bleaching. Furthermore, these compounds have been detected in various species of fish, indicating potential consequences for the food chain and ecosystem health (Schneider & Lim, 2019).

Materials Science

Sulfonamides and their derivatives have applications in materials science, particularly in the development of novel biopolymers, ethers, and esters with specific properties depending on functional groups, degree of substitution, and substitution pattern. Chemical modification of xylan, for example, leads to new biopolymer ethers and esters with potential applications in drug delivery systems, paper strength additives, flocculation aids, and antimicrobial agents. Advanced analytical techniques have helped in describing structure-property relationships and the potential of these materials in various applications (Petzold-Welcke et al., 2014).

Safety And Hazards

Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, using appropriate safety precautions.

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if it were a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials.

I hope this general information is helpful. For more specific information, I would recommend consulting the primary literature or a chemistry professional. Please note that this analysis is based on the structure of the compound and does not include any specific experimental data.

properties

IUPAC Name |

2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O2/c1-20-28-24-14-16-29(17-22-11-6-3-7-12-22)18-23(24)26(32)30(20)19-25(31)27-15-8-13-21-9-4-2-5-10-21/h2-7,9-12H,8,13-19H2,1H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDGSSMYCIOPEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NCCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3-phenylpropyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6,7-dimethylquinoxalin-2(1H)-one](/img/structure/B2590917.png)

![3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid](/img/structure/B2590918.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2590920.png)

![2-((1-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide](/img/structure/B2590922.png)

![N-(2-chlorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590923.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2590924.png)

![2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide](/img/structure/B2590931.png)

![7-(4-methoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2590932.png)

![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea](/img/structure/B2590935.png)

![2-(3,4-Dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2590938.png)